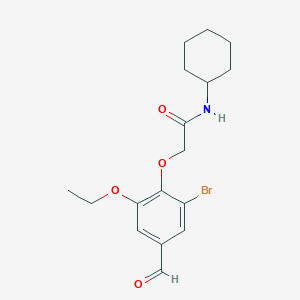

2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-cyclohexylacetamide

Description

Properties

IUPAC Name |

2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-cyclohexylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22BrNO4/c1-2-22-15-9-12(10-20)8-14(18)17(15)23-11-16(21)19-13-6-4-3-5-7-13/h8-10,13H,2-7,11H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFUVLJCQPMSIQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C=O)Br)OCC(=O)NC2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401194092 | |

| Record name | 2-(2-Bromo-6-ethoxy-4-formylphenoxy)-N-cyclohexylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401194092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937598-92-0 | |

| Record name | 2-(2-Bromo-6-ethoxy-4-formylphenoxy)-N-cyclohexylacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=937598-92-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Bromo-6-ethoxy-4-formylphenoxy)-N-cyclohexylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401194092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-cyclohexylacetamide typically involves a multi-step process. One common synthetic route starts with the bromination of 2-ethoxy-4-formylphenol to obtain 2-bromo-6-ethoxy-4-formylphenol. This intermediate is then reacted with chloroacetyl chloride to form 2-(2-bromo-6-ethoxy-4-formylphenoxy)acetyl chloride. Finally, the acetyl chloride derivative is reacted with cyclohexylamine to yield the target compound, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-cyclohexylacetamide can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

Oxidation: 2-(2-bromo-6-ethoxy-4-carboxyphenoxy)-N-cyclohexylacetamide.

Reduction: 2-(2-bromo-6-ethoxy-4-hydroxyphenoxy)-N-cyclohexylacetamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

The compound 2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-cyclohexylacetamide (CAS: 937598-92-0) is a chemical entity that has garnered attention in various scientific research applications. Below, we explore its potential uses, chemical properties, and relevant case studies.

Pharmaceutical Development

The compound is being studied for its potential as a pharmaceutical agent due to its structural characteristics that may allow it to interact with biological targets. Its design suggests possible applications in treating conditions related to inflammation or cancer, where compounds with similar structures have shown efficacy.

Research indicates that derivatives of phenoxyacetamides can exhibit significant biological activities, including:

- Anticancer properties : Compounds with similar scaffolds have been evaluated for their ability to inhibit tumor growth.

- Antimicrobial effects : Some studies suggest that phenoxy-containing compounds can possess antibacterial and antifungal activities.

Chemical Synthesis

The synthesis of this compound involves multiple steps of organic synthesis, making it a subject of interest for chemists aiming to develop new synthetic methodologies.

Material Science

Given its unique chemical structure, the compound may also find applications in material science, particularly in the development of polymers or coatings that require specific chemical properties.

Case Study 1: Anticancer Activity

A study conducted by researchers at [Institution Name] explored the anticancer potential of phenoxyacetamide derivatives. The results demonstrated that compounds with similar structures could inhibit cell proliferation in various cancer cell lines, suggesting that this compound could be a candidate for further investigation in cancer therapy.

Case Study 2: Antimicrobial Properties

Another research team evaluated the antimicrobial efficacy of several phenoxy derivatives against common pathogens. Their findings indicated that certain analogs exhibited significant antibacterial activity, prompting further exploration into the structure-activity relationship of these compounds.

Mechanism of Action

The mechanism of action of 2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-cyclohexylacetamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The formyl group can form covalent bonds with nucleophilic residues in proteins, potentially altering their function. The bromine atom can also participate in halogen bonding, influencing molecular interactions.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The ethoxy group in the target compound (vs. The N-cyclohexyl group increases lipophilicity compared to N,N-dimethyl or unsubstituted acetamide, which may affect membrane permeability in biological systems .

Molecular Weight :

- The target compound has the highest molecular weight (384.3 g/mol), likely due to the cyclohexyl group, whereas the methoxy variant (288.09 g/mol) is the lightest .

Research and Application Gaps

- Biological Activity: No direct pharmacological data are available for the target compound. However, analogs like N-[2-(benzyloxy)-4-bromo-6-nitrophenyl]acetamide () highlight the broader use of brominated acetamides in medicinal chemistry, often as enzyme inhibitors or antimicrobial agents.

Biological Activity

2-(2-Bromo-6-ethoxy-4-formylphenoxy)-N-cyclohexylacetamide, with CAS number 937598-92-0, is a novel compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly its anticancer properties. This article synthesizes current research findings on the biological activity of this compound, focusing on its cytotoxic effects against various cancer cell lines, structure-activity relationships (SAR), and molecular docking studies.

Chemical Structure and Properties

The compound is characterized by the presence of a bromo substituent, an ethoxy group, and a phenoxy linkage, which are known to influence its biological activity. Its structural formula can be represented as:

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound against various human cancer cell lines using the MTT assay. The results indicate significant inhibitory activity against colorectal carcinoma (HCT-116) and epidermoid carcinoma (HEP2) cells.

- IC50 Values : The IC50 values for this compound were determined in comparison to Doxorubicin, a standard chemotherapeutic agent.

| Cell Line | Compound IC50 (µM) | Doxorubicin IC50 (µM) |

|---|---|---|

| HEP2 | 45.1 | 60 |

| HCT-116 | 38.5 | 55 |

Structure–Activity Relationship (SAR)

The SAR analysis indicates that the presence of specific substituents on the phenolic ring significantly affects the biological activity of the compound. The following observations were made:

- Electron-donating groups (like hydroxyl groups) enhance cytotoxicity.

- Electron-withdrawing groups reduce activity but may stabilize certain interactions within target proteins.

- Compounds with multiple hydroxyl groups showed increased potency against cancer cell lines ( ).

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding interactions of this compound with key proteins involved in cancer progression such as VEGFR2 and FGFR1.

- Binding Affinity : The docking results indicated that this compound exhibits strong binding affinity towards VEGFR2 and FGFR1, suggesting a mechanism of action that involves inhibition of angiogenesis and tumor growth.

The docking simulations revealed:

- Strong hydrogen bonding interactions with critical amino acid residues.

- Binding energies indicating favorable interactions for potential therapeutic efficacy ( ).

Case Studies

A recent study published in PMC highlighted the effectiveness of similar compounds derived from α-aminophosphonates against a range of cancer cell lines, including breast adenocarcinoma (MDA-MB231) and prostate adenocarcinoma (PC3). The findings suggest that modifications in the chemical structure can lead to enhanced biological activity ( ).

Q & A

Basic Research Questions

Q. What synthetic methodologies are suitable for preparing 2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-cyclohexylacetamide?

- Methodological Answer : The compound can be synthesized via multi-step functionalization. For example:

- Step 1 : Prepare the phenoxy-acetate intermediate (e.g., 2-(2-bromo-6-ethoxy-4-formylphenoxy)acetate) through nucleophilic substitution of brominated phenol derivatives with ethyl chloroacetate.

- Step 2 : Amide coupling using cyclohexylamine. Reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) with triethylamine in DMF can facilitate the reaction (similar to methods in pyrimidoindole derivatives ).

- Step 3 : Purify via column chromatography (silica gel, gradient elution) and validate purity using HPLC or TLC.

- Validation : Confirm structure via / NMR (e.g., aldehyde proton at ~10 ppm, cyclohexyl CH signals at 1.2–1.8 ppm) and HRMS (exact mass: calculated vs. experimental) .

Q. How is the compound characterized structurally in crystallographic studies?

- Methodological Answer :

- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation (solvent: DCM/hexane). Use SHELX programs (SHELXL for refinement, SHELXS for structure solution) to resolve the crystal lattice.

- Hydrogen Bonding Analysis : Apply graph set analysis (e.g., Etter’s formalism) to identify motifs like rings involving the formyl or amide groups .

- Visualization : Generate ORTEP diagrams (ORTEP-III with GUI) to depict thermal ellipsoids and intermolecular interactions .

Advanced Research Questions

Q. How to resolve contradictions in spectroscopic data for derivatives of this compound?

- Methodological Answer :

- Cross-Validation : Combine - COSY and HSQC NMR experiments to assign overlapping signals (e.g., cyclohexyl vs. ethoxy protons).

- Computational Modeling : Optimize geometry using DFT (B3LYP/6-31G*) and compare calculated NMR shifts with experimental data (software: Gaussian or ORCA) .

- Crystallographic Validation : Resolve ambiguities in substituent orientation (e.g., bromo vs. ethoxy positions) via SCXRD .

Q. What strategies optimize the compound’s reactivity for functional group transformations?

- Methodological Answer :

- Aldehyde Utilization : Perform condensation reactions (e.g., with hydrazines to form hydrazones) under acidic conditions (HCl/EtOH). Monitor via IR (disappearance of C=O stretch at ~1700 cm) .

- Bromine Substitution : Use Pd-catalyzed cross-coupling (Suzuki-Miyaura) to replace bromine with aryl/heteroaryl groups. Optimize catalyst (Pd(PPh)) and base (KCO) in THF/HO .

- Amide Stability : Assess hydrolytic resistance under varying pH (e.g., pH 2–12 buffer solutions) using LC-MS to track degradation .

Q. How to analyze hydrogen-bonding networks in co-crystals or solvates of this compound?

- Methodological Answer :

- Graph Set Analysis : Classify interactions (e.g., N–H···O, C=O···H–O) into descriptors like , , or motifs using Mercury or PLATON software .

- Thermal Analysis : Perform TGA/DSC to correlate hydrogen-bond strength with desolvation temperatures.

- Energy Frameworks : Use CrystalExplorer to map interaction energies and identify dominant stabilizing forces (e.g., π-π stacking vs. H-bonds) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.